molecular formula C13H20N2O B1645248 1-(4-Aminophenyl)-4-piperidineethanol

1-(4-Aminophenyl)-4-piperidineethanol

Cat. No.: B1645248
M. Wt: 220.31 g/mol
InChI Key: NOWRFBYPZGTKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-4-piperidineethanol (CAS: 471937-86-7) is a piperidine derivative characterized by a 4-aminophenyl group attached to the nitrogen of the piperidine ring and an ethanol substituent at the 4-position of the ring. Its molecular formula is C₁₂H₁₈N₂O (molar mass: 206.29 g/mol).

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[1-(4-aminophenyl)piperidin-4-yl]ethanol

InChI

InChI=1S/C13H20N2O/c14-12-1-3-13(4-2-12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10,14H2

InChI Key

NOWRFBYPZGTKLQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCO)C2=CC=C(C=C2)N

Canonical SMILES

C1CN(CCC1CCO)C2=CC=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(4-Aminophenyl)-4-piperidineethanol has been explored for its potential as a pharmaceutical agent:

  • Anticancer Activity : Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy in inhibiting tumor growth in xenograft models, particularly through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neurological Disorders : The compound's structural features suggest potential interactions with neurotransmitter receptors, making it a candidate for developing treatments for conditions like Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase, enhancing cholinergic transmission .

Biological Applications

The biological implications of this compound extend beyond cancer therapy:

  • Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, particularly in pathways involving protein kinases. Inhibitors derived from this compound have shown selectivity for specific kinases, which is crucial for targeted cancer therapies .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound could be developed into an effective biocide or fungicide .

Industrial Applications

The versatility of this compound also extends to industrial applications:

  • Synthesis of Fine Chemicals : This compound serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo further chemical modifications makes it suitable for producing complex molecules used in drug development and agrochemicals .

Data Tables

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Neurological treatmentsInhibits acetylcholinesterase activity
Biological ApplicationsEnzyme inhibitorsSelective inhibition of protein kinases
Antimicrobial agentsEffective against various bacterial strains
Industrial ApplicationsIntermediate in chemical synthesisUsed in the production of fine chemicals

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that compounds similar to this compound significantly inhibited the growth of human tumor xenografts in nude mice. The mechanism involved modulation of the PI3K-PKB-mTOR signaling pathway, highlighting the compound's potential as an anticancer therapeutic agent .

Case Study 2: Neurological Effects

Research focusing on the neurological applications revealed that derivatives of this compound effectively inhibited acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition was linked to improved cognitive function in animal models, suggesting its potential use in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table highlights key structural differences between 1-(4-Aminophenyl)-4-piperidineethanol and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Impact
This compound C₁₂H₁₈N₂O 206.29 4-aminophenyl, 4-ethanol Enhanced π-π interactions via phenyl
1-(4-Aminophenyl)-2-piperidineethanol C₁₃H₂₀N₂O 220.32 4-aminophenyl, 2-ethanol Altered stereoelectronic effects
[4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol C₁₄H₂₂N₂O 234.34 Benzyl, 4-aminomethyl, 4-methanol Increased lipophilicity (benzyl)
4,4'-[1-(4-Piperidyl)propane-1,3-diyl]bis(piperidine-1-ethanol) C₂₂H₄₃N₃O₂ 381.60 Complex branched substituents Higher molecular weight impacts bioavailability
Key Observations:
  • Positional Isomerism: The ethanol group’s position (2- vs. 4-piperidine) alters hydrogen-bonding capacity and molecular conformation.
  • Aromatic vs. Aliphatic Moieties: The 4-aminophenyl group in the target compound may facilitate stronger binding to aromatic residues in enzymes compared to aliphatic substituents like aminomethyl.

Physicochemical Properties

Property This compound 1-(4-Aminophenyl)-2-piperidineethanol [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol
Molecular Weight 206.29 220.32 234.34
Hydrogen Bond Donors 2 (NH₂, OH) 2 (NH₂, OH) 3 (NH₂, OH, NHCH₂)
logP (Estimated) ~1.2 ~1.5 ~2.8 (benzyl increases hydrophobicity)
  • The ethanol group in the 4-position (target compound) improves solubility compared to analogs with methanol or bulkier substituents.
  • Benzyl-containing analogs exhibit higher logP values, suggesting greater blood-brain barrier penetration but lower solubility.

Preparation Methods

Haloalkylamine Cyclization

In a method analogous to posaconazole intermediate synthesis, N-(2-chloroethyl)-4-nitroaniline reacts with 1,5-dibromopentane under alkaline conditions (e.g., NaOH in DMF) at 100–140°C for 24–48 hours. This facilitates nucleophilic substitution, cyclizing into a nitro-substituted piperidine. Subsequent catalytic hydrogenation (Pd/C, H₂, THF) reduces the nitro group to an amine, yielding the 4-aminophenyl substituent.

Solvent and Base Optimization

Non-protonic solvents like DMF, toluene, or DMSO enhance reaction efficiency by stabilizing intermediates. Alkaline agents such as K₂CO₃ or NaOH promote deprotonation, accelerating cyclization. For example, refluxing in DMF with NaOH (20 g per 1.5 L solvent) achieved an 87% yield in analogous piperazine syntheses.

Catalytic Hydrogenation for Nitro-to-Amine Conversion

The 4-aminophenyl group is frequently introduced via nitro reduction , a step critical for maintaining regiochemical fidelity.

Hydrogenation Conditions

As detailed in posaconazole intermediate synthesis, 10% Pd/C in tetrahydrofuran (THF) under H₂ (50 psi, 25°C, 12 hours) reduces nitro groups with 55–88% efficiency. For example, hydrogenating 1-(4-nitrophenyl)-4-piperidineethanol under these conditions yielded the aminophenyl derivative.

Chemoselectivity Challenges

Competing reduction of ethanol to ethylamine is mitigated by low-pressure hydrogenation (1–3 atm) and neutral pH. Additives like triethylamine further suppress side reactions.

Integrated Synthetic Routes

Combining the above strategies, two primary pathways emerge:

Pathway A: Sequential Cyclization-Alkylation-Hydrogenation

  • Cyclization : React 4-nitroaniline with 1,5-dibromopentane in DMF/NaOH (100°C, 24 hours) to form 1-(4-nitrophenyl)piperidine.
  • Alkylation : Treat with 2-bromoethanol in acetone/K₂CO₃ (reflux, 30 hours) to install the ethanol group.
  • Hydrogenation : Reduce the nitro group using Pd/C in THF (H₂, 25°C, 12 hours).
    Overall yield : ~40–50% (estimated from analogous reactions).

Pathway B: Reductive Amination

  • Condensation : React 4-nitrobenzaldehyde with ethanolamine and pentanedial in MeOH/HCl (reflux, 6 hours) to form a Schiff base.
  • Cyclization : Catalyze with NaBH₃CN to yield 1-(4-nitrophenyl)-4-piperidineethanol.
  • Hydrogenation : As in Pathway A.
    Overall yield : ~35–45%.

Comparative Analysis of Methods

Method Key Steps Solvent/Base Temperature/Time Yield (%) Reference
Cyclization-Alkylation Cyclization, Alkylation, H₂ DMF/NaOH, Acetone 100°C, 24–48h 40–50
Reductive Amination Schiff base formation, Reduction MeOH/HCl Reflux, 6h 35–45
Ketone Reduction Piperidinone synthesis, Reduction THF/NaBH₄ 0–5°C, 2h 50–60

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N- vs. O-alkylation during ethanol installation necessitates polar aprotic solvents (e.g., DMF) to favor N-alkylation.
  • Purification : Column chromatography (chloroform:methanol, 9.5:0.5) effectively isolates intermediates.
  • Scalability : Batch hydrogenation in THF poses safety risks; continuous-flow systems may enhance scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.